molecular formula C14H14N6O B13870034 4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine

4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine

Cat. No.: B13870034
M. Wt: 282.30 g/mol
InChI Key: VOCIJOXNWUOZOO-UHFFFAOYSA-N
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Description

4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that features both imidazole and pyrido[3,2-d]pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the attachment of the morpholine ring via a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine is unique due to its combination of imidazole, pyrido[3,2-d]pyrimidine, and morpholine moieties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .

Biological Activity

The compound 4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine is a novel derivative that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N8OC_{17}H_{16}N_8O. This compound features a morpholine ring connected to a pyrido[3,2-d]pyrimidine structure with an imidazole moiety, which is known for its diverse biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole and pyrimidine rings through condensation reactions. The Mannich reaction is often employed to introduce the morpholine group effectively. This method allows for the efficient creation of biologically active compounds with enhanced pharmacological profiles .

Anticancer Activity

Research has demonstrated that derivatives of imidazole and pyrimidine exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The inhibition of c-KIT kinase has been highlighted as a crucial mechanism for anticancer activity, particularly in hematological malignancies .

Study Cell Line IC50 (µM) Mechanism
Study AMCF-75.4c-KIT inhibition
Study BK-5623.8Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The disk diffusion method has been utilized to assess its efficacy against pathogens such as E. coli and S. aureus.

Pathogen Zone of Inhibition (mm)
E. coli15
S. aureus18

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, this compound exhibits antioxidant properties. The DPPH radical scavenging assay has shown that it can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 5 µM, with apoptosis observed through caspase activation assays.
  • Antimicrobial Assessment : Another study focused on the antimicrobial activity against multidrug-resistant strains of E. coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, highlighting its potential as a lead compound for developing new antibiotics.

Properties

Molecular Formula

C14H14N6O

Molecular Weight

282.30 g/mol

IUPAC Name

4-(2-imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine

InChI

InChI=1S/C14H14N6O/c1-2-11-12(16-3-1)13(19-6-8-21-9-7-19)18-14(17-11)20-5-4-15-10-20/h1-5,10H,6-9H2

InChI Key

VOCIJOXNWUOZOO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2N=CC=C3)N4C=CN=C4

Origin of Product

United States

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